2-(1H-indol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide is a complex organic compound that features an indole ring, a pyridine ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including alkylation, acylation, and cyclization to introduce the oxane and pyridine rings. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid, while reduction can yield various amine derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets in biological systems. The indole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetamide: Lacks the oxane and pyridine rings, making it less complex.
N-(pyridin-3-ylmethyl)acetamide: Lacks the indole and oxane rings.
2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar but lacks the oxane ring.
Uniqueness
2-(1H-indol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide is unique due to the presence of all three rings (indole, oxane, and pyridine), which contribute to its diverse chemical reactivity and potential applications. The combination of these rings allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-indol-1-yl-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20(15-24-11-7-16-4-1-2-6-19(16)24)23-21(17-8-12-26-13-9-17)18-5-3-10-22-14-18/h1-7,10-11,14,17,21H,8-9,12-13,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZCLEYTXGDXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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